
Trifluoroacetato de piridina
Descripción general
Descripción
Pyridine trifluoroacetate is also known as Trifluoroacetic acid pyridine salt . It has the empirical formula C7H6F3NO2 and a molecular weight of 193.12 . It is used as a catalyst, coupling agent, or reacting solvent . It forms reversed micelles with alkylammonium carboxylates in benzene .
Synthesis Analysis
While specific synthesis methods for Pyridine trifluoroacetate were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the development of organic compounds containing fluorine .
Molecular Structure Analysis
The molecular structure of Pyridine trifluoroacetate is represented by the SMILES string c1ccncc1.OC(=O)C(F)(F)F . This indicates that the molecule consists of a pyridine ring (c1ccncc1) and a trifluoroacetate group (OC(=O)C(F)(F)F).
Chemical Reactions Analysis
Pyridine trifluoroacetate may participate in various chemical reactions. For instance, it has been reported to form reversed micelles with alkylammonium carboxylates in benzene . In another study, it was found that 1-ethyl-pyridinium trifluoroacetate is an excellent reaction solvent, significantly increasing the rate of certain reactions compared to organic solvents .
Physical And Chemical Properties Analysis
Pyridine trifluoroacetate appears as white crystals or crystalline chunks . It is soluble in water, forming a clear, colorless solution . The melting point is reported to be between 83-86 °C (lit.) .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El trifluoroacetato de piridina se utiliza en la síntesis orgánica, particularmente en la formación de micelas inversas con carboxilatos de alquilamonio en benceno . Esta propiedad es significativa para facilitar las reacciones en solventes no polares y se puede utilizar para crear una variedad de compuestos orgánicos.
Química medicinal
En química medicinal, los derivados de piridina son conocidos por su bioactividad. Si bien no se encontraron datos específicos sobre el this compound, los andamios de piridina se utilizan comúnmente en el diseño de fármacos debido a su estabilidad y capacidad para formar enlaces de hidrógeno, lo que sugiere posibles aplicaciones para el this compound en este campo .
Análisis químico
El papel del this compound en el análisis químico implica la formación de micelas inversas, que pueden ser útiles en varias técnicas analíticas. Estas micelas pueden ayudar en los procesos de separación y mejorar el análisis de mezclas complejas .
Investigación farmacéutica
Los derivados de piridina, incluido el this compound, pueden desempeñar un papel en la investigación farmacéutica. A menudo se investigan por sus propiedades antimicrobianas y podrían ser parte del marco estructural para desarrollar nuevos agentes terapéuticos .
Ciencia de los materiales
En la ciencia de los materiales, el this compound podría estar involucrado en los procesos de crecimiento de ciertos cristales y materiales debido a su solubilidad e interacción con otros compuestos . Su papel en la formación de micelas también podría explotarse para crear materiales con propiedades específicas.
Estudios ambientales
Si bien no está directamente relacionado con el this compound, el ácido trifluoroacético, un compuesto relacionado, es un conocido contaminante ambiental. La investigación sobre el this compound podría contribuir a comprender el impacto ambiental y las vías de degradación de compuestos similares .
Safety and Hazards
Direcciones Futuras
While specific future directions for Pyridine trifluoroacetate were not found, it is expected that many novel applications of trifluoromethylpyridines, which are structurally similar, will be discovered in the future . These compounds are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYMEPCRDJMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196831 | |
| Record name | Pyridinium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
464-05-1 | |
| Record name | Pyridinium trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 464-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




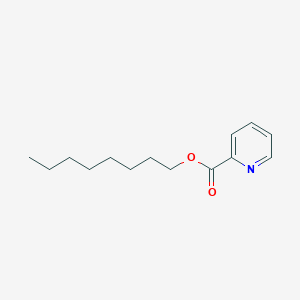
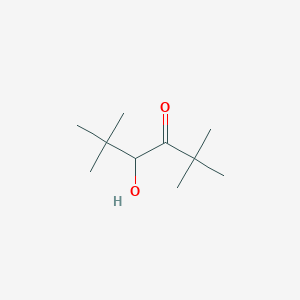


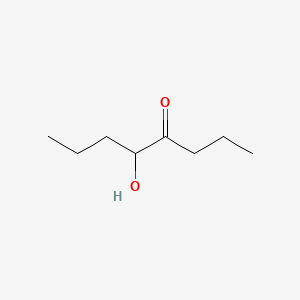


![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
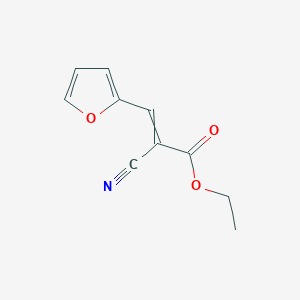
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
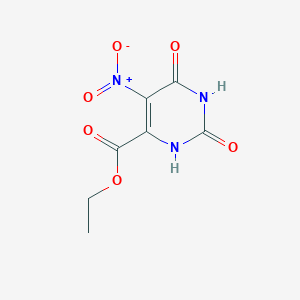
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)